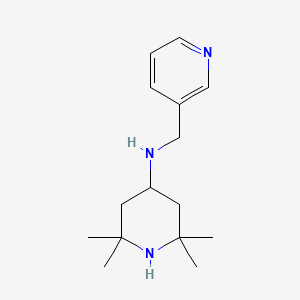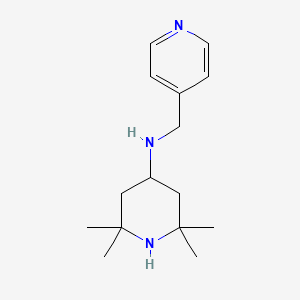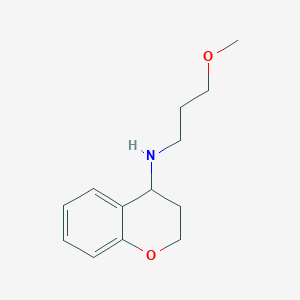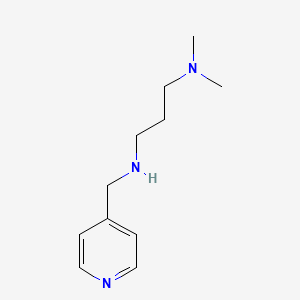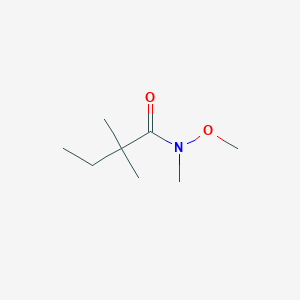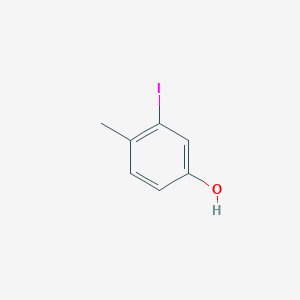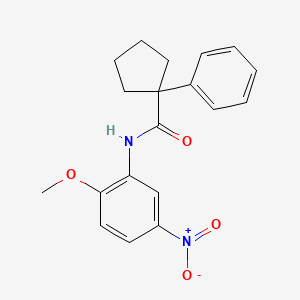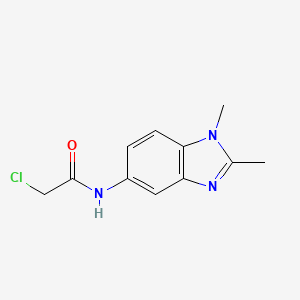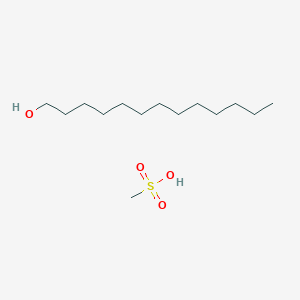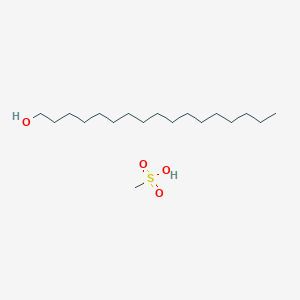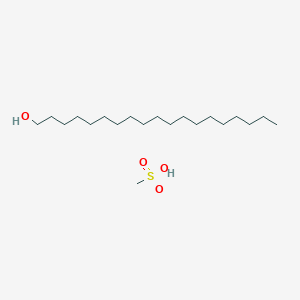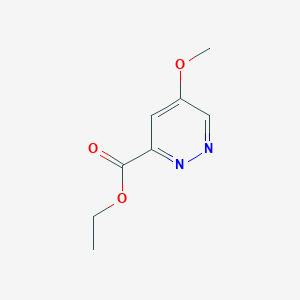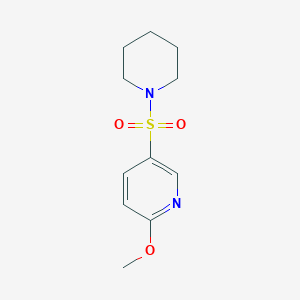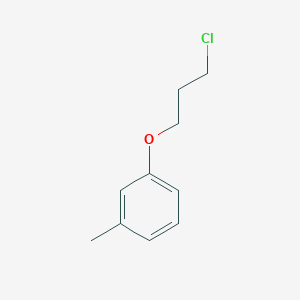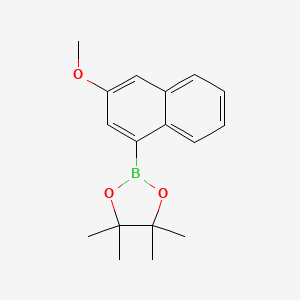
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as MNDB, is an organoboron compound that has been gaining attention in recent years due to its potential applications in the field of scientific research. This compound has been studied for its various biological and chemical properties, including its ability to act as a catalyst in organic synthesis, its ability to form strong covalent bonds with other molecules, and its ability to act as a ligand for metal ions.
Scientific Research Applications
Synthesis and Characterization
Boron Containing Derivatives : The compound has been utilized in the synthesis of boron-containing derivatives like phthalazin-1(2H)-one and 2H-benzo[b][1,4] oxazine derivatives, which are being evaluated for biological activities (Das, Tang, & Sanyal, 2011).
Crystal Structure Analysis : It has been involved in studies to determine crystal structures of various compounds, including the analysis through single-crystal X-ray diffractometer data (Seeger & Heller, 1985).
Density Functional Theory (DFT) : The compound has been used in studies involving DFT for confirming molecular structures and investigating molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Polymer Synthesis and Application
Polymer Synthesis : It is used in the synthesis of polymers like polyalkylthiophenes and polyenes, which have potential applications in new materials for LCD technology and possibly in treating neurodegenerative diseases (Liversedge et al., 2006); (Das et al., 2015).
Nanoparticle Formation : The compound contributes to the formation of nanoparticles that exhibit bright fluorescence emissions, potentially useful in various scientific applications (Fischer, Baier, & Mecking, 2013).
Analytical Chemistry Applications
Fluorogenic Labeling in HPLC : It has been used as a fluorogenic labeling agent for high-performance liquid chromatography (HPLC) of biologically important thiols (Gatti, Cavrini, Roveri, & Pinzauti, 1990).
Hydrogen Peroxide Detection : Boronate ester fluorescence probes containing the compound have been synthesized for the detection of hydrogen peroxide, demonstrating the utility in chemical sensing applications (Lampard et al., 2018).
Safety And Hazards
- MSDS : For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Future Directions
properties
IUPAC Name |
2-(3-methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21BO3/c1-16(2)17(3,4)21-18(20-16)15-11-13(19-5)10-12-8-6-7-9-14(12)15/h6-11H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQRIJPUEJYLRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=CC=CC=C23)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21BO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxynaphthalen-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



